REACTION_SMILES
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[CH3:1][C:2]([CH3:3])([O:4][C:5](=[O:6])[N:7]1[CH2:8][CH2:9][N:10]([c:13]2[cH:14][cH:15][c:16]([C:19](=[O:20])[NH:21][c:22]3[cH:23][cH:24][c:25]([O:26][CH2:27][CH2:28][OH:29])[cH:30][cH:31]3)[cH:17][cH:18]2)[CH2:11][CH2:12]1)[CH3:32].[CH3:34][CH2:35][O:36][C:37]([CH3:38])=[O:39].[ClH:33]>>[NH:7]1[CH2:8][CH2:9][N:10]([c:13]2[cH:14][cH:15][c:16]([C:19](=[O:20])[NH:21][c:22]3[cH:23][cH:24][c:25]([O:26][CH2:27][CH2:28][OH:29])[cH:30][cH:31]3)[cH:17][cH:18]2)[CH2:11][CH2:12]1
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Name
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CC(C)(C)OC(=O)N1CCN(c2ccc(C(=O)Nc3ccc(OCCO)cc3)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCN(c2ccc(C(=O)Nc3ccc(OCCO)cc3)cc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(OCCO)cc1)c1ccc(N2CCNCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |